1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4,6,7-tetrahydropyrano[4,3-c]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-2-9-4-5-3-7-8-6(1)5/h3H,1-2,4H2,(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXUWXXNYXLXCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
258353-57-0 | |
| Record name | 1H,4H,6H,7H-pyrano[4,3-c]pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Pharmacological Activities
1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole and its derivatives exhibit a broad spectrum of pharmacological activities:
- Antimicrobial Activity : Various derivatives have shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, certain synthesized pyrazole derivatives demonstrated effective inhibition against pathogens like Staphylococcus aureus and Escherichia coli with minimal inhibitory concentration (MIC) values ranging from 0.0025 to 12.5 µg/mL .
- Anticancer Properties : Compounds derived from this compound have been evaluated for their anticancer potential. Studies indicate that some derivatives exhibit potent cytotoxic effects against various cancer cell lines such as HCT-116 (colon carcinoma) and MCF-7 (breast cancer), with IC50 values as low as 0.39 µM .
- Enzyme Inhibition : The compound has been identified as a potential inhibitor for several key enzymes involved in cancer progression and other diseases. For example, it has shown promise as an inhibitor of protein kinases and other molecular targets relevant in drug development .
Case Study 1: Antimicrobial Efficacy
A series of novel pyrazole derivatives were synthesized and tested for their antimicrobial activity. One compound exhibited remarkable efficacy against Candida albicans with an EC50 value of 6.043 μg/mL. This study highlights the potential of this compound derivatives in developing new antifungal agents .
Case Study 2: Anticancer Activity
Research conducted on a specific derivative revealed its ability to inhibit the growth of human tumor cell lines significantly. The derivative displayed an IC50 value of 0.58 µM against HCT-116 cells. Such findings underscore the therapeutic potential of this compound in oncology .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Tetrahydropyrano[4,3-C]pyrazole vs. Dihydropyrano[2,3-C]pyrazole
- Structural Differences: The dihydropyrano[2,3-C]pyrazole lacks one hydrogenated ring, resulting in a partially unsaturated pyran moiety. Substituent positions differ: In dihydro analogs, substituents at N1 (pyrazole) strongly influence binding modes, as seen in ligands 10q–10s, which cluster into distinct conformations despite structural similarity .
- Synthetic Routes: Dihydropyrano[2,3-C]pyrazoles are synthesized via one-pot multicomponent reactions using eco-friendly catalysts like pectin , whereas tetrahydropyrano[4,3-C]pyrazoles often require Lewis base-catalyzed [4+2] cycloadditions .
Oxygen vs. Sulfur Analogs: Tetrahydropyrano vs. Tetrahydrothiopyrano
- 1,4,6,7-Tetrahydrothiopyrano[4,3-C]pyrazole-3-carboxylic Acid (CAS 912635-70-2): Structural Variance: The pyran oxygen is replaced with sulfur, increasing molecular weight (184.22 vs. 182.18 for methyl ester oxygen analog) and polarizability . Impact on Bioactivity: Sulfur’s larger atomic radius and lipophilicity may enhance membrane permeability but reduce hydrogen-bonding capacity. No direct bioactivity data are available, though thiopyrano derivatives are less explored .
Substituent Effects on Bioactivity
- Indolyl Substituents: Wang’s indolyl-tetrahydropyrano[4,3-C]pyrazole (Compound 101) showed IC50 values of 7.01–14.31 µM against HeLa and MCF-7 cells, outperforming non-indolyl analogs .
- Thiophene and Pyridine Substituents: Derivatives like 1-Ethyl-3-(thiophen-2-yl)-tetrahydropyrano[4,3-C]pyrazole (CAS 2098009-29-9) and 1-Ethyl-3-(pyridin-4-yl) analogs (CAS 2098089-91-7) exhibit improved solubility but unquantified activity .
- Trifluoromethyl Groups: 3-(Trifluoromethyl)-tetrahydropyrano[4,3-C]pyrazole derivatives (CAS RNs in ) likely benefit from enhanced metabolic stability due to the electron-withdrawing CF3 group, though specific data are lacking .
Comparative Physicochemical and Pharmacokinetic Profiles
*LogP values estimated via computational tools.
Q & A
Q. What are the standard green synthesis methodologies for preparing 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole derivatives?
Methodological Answer: Green synthesis typically employs multicomponent reactions (MCRs) under solvent-free or aqueous conditions. For example:
- Catalysts: Ionic liquids like [DMBSI]HSO₄ (solvent-free, 50°C) or sodium gluconate (aqueous, 80°C) enable efficient cyclization .
- Solvents: Ethanol (95%) for recrystallization minimizes toxicity , while water is preferred for one-pot reactions .
- Yields: Optimized conditions (e.g., 10 mol% Zn catalyst in water at 80°C) achieve yields up to 94% .
Q. How is structural characterization of pyrano[4,3-c]pyrazole derivatives performed?
Methodological Answer:
- Spectroscopy: ¹H/¹³C NMR confirms regioselectivity and substituent positions. For example, tautomeric forms (1,4-dihydro vs. 2,4-dihydro) are identified via chemical shifts in the pyrazole ring .
- X-ray crystallography resolves absolute configurations, particularly for spiro-conjugated derivatives .
- Mass spectrometry validates molecular weights, especially for nitro-substituted derivatives used in energetic materials .
Q. What preliminary biological assays are used to evaluate pyrano[4,3-c]pyrazole derivatives?
Methodological Answer:
- Antitumor activity: In vitro testing against human cancer cell lines (e.g., HGC-27, PC-3) via MTT assays. Compound 286 () showed IC₅₀ values <10 µM .
- Antimicrobial screening: Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme inhibition: Chk2 kinase inhibition assays with IC₅₀ measurements (e.g., compound 288 at 0.2 µM) .
Advanced Research Questions
Q. How can low yields in multicomponent pyrano[4,3-c]pyrazole syntheses be addressed?
Methodological Answer:
- Catalyst optimization: Magnetic Fe₃O₄ nanoparticles improve reaction homogeneity and recyclability, reducing side reactions .
- Microwave-assisted synthesis (e.g., 300 W, 5 min) accelerates kinetics, enhancing yields by 15–20% compared to conventional heating .
- Solvent engineering: PEG-400 increases solubility of hydrophobic intermediates, improving cyclization efficiency .
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-response standardization: Use consistent molar concentrations (e.g., 1–100 µM) and cell lines (e.g., HCT-116 for antitumor studies) to minimize variability .
- Off-target profiling: Screen derivatives against unrelated kinases (e.g., EGFR, VEGFR) to confirm selectivity for Chk2 or HDACs .
- Metabolic stability assays: Evaluate hepatic microsomal degradation to rule out false negatives due to rapid compound clearance .
Q. What computational strategies predict the bioactivity of pyrano[4,3-c]pyrazole derivatives?
Methodological Answer:
- DFT calculations: Analyze electron density maps to identify nucleophilic/electrophilic sites influencing HDAC or Chk2 binding .
- Molecular docking: Use AutoDock Vina to simulate interactions with Chk2’s ATP-binding pocket (PDB: 2CN5). Hydrophobic substituents at C-3 enhance binding affinity .
- QSAR models: Correlate substituent electronegativity (Hammett constants) with IC₅₀ values to design potent analogs .
Q. What mechanistic insights explain photocatalyzed synthesis of dihydropyrano[2,3-c]pyrazoles?
Methodological Answer:
- Proton-coupled electron transfer (PCET): Carbazole-based photocatalysts (e.g., 4CzIPN) generate radicals under visible light, initiating tandem Michael-Thorpe-Ziegler cyclization .
- Reaction monitoring: In situ ESR spectroscopy detects radical intermediates, confirming a stepwise annulation pathway .
Q. How does tautomerism affect the biological activity of pyrano[4,3-c]pyrazoles?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
